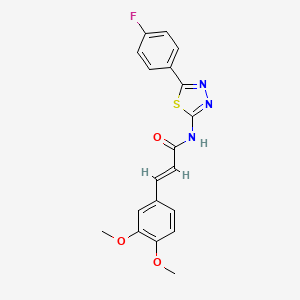

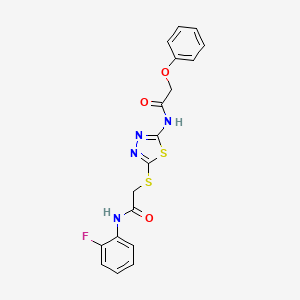

5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, also known as 5-amino-2-methylbenzoxazole (AMBX), is a synthetic, small-molecule compound that has been studied for its potential applications in the field of medicinal chemistry. AMBX is a heterocyclic aromatic compound, with a molecular formula of C9H8N2O, and a molecular weight of 164.17 g/mol. It is a colorless solid at room temperature, and has a melting point of 91-93°C.

科学的研究の応用

Synthesis and Photo-Physical Characteristics

Research has been conducted on the synthesis and photophysical properties of derivatives inspired by Excited State Intramolecular Proton Transfer (ESIPT), including compounds related to 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. These compounds exhibit single absorption and dual emission characteristics due to their excited state intramolecular proton transfer pathways. The studies highlight their potential in fluorescent applications and their thermal stability up to 200°C (Padalkar et al., 2011).

Fluorescent and Colorimetric pH Probe Development

A benzothiazole-based fluorescent and colorimetric pH probe has been developed, leveraging the photophysical properties of benzothiazole derivatives. This probe is highly water-soluble and can potentially be used for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Antimicrobial Activity

Derivatives of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Padalkar et al., 2016).

Antitumor Activity

Some derivatives exhibit selective antitumor activities, such as inducing cytochrome P450 1A1-catalyzed biotransformation leading to DNA damage in sensitive tumor cells. This mechanism underlines their potential application in cancer therapy (Leong et al., 2004).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, closely related to 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, have been investigated for their ability to inhibit mammalian type I DNA topoisomerases. These findings suggest potential therapeutic applications in treating diseases related to topoisomerase dysfunction (Alpan et al., 2007).

特性

IUPAC Name |

5-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNHSHBMAPCZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)